1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Overview
Description
1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research emphasizes the synthesis of various heterocyclic compounds, including azetidine and pyrimidine derivatives, through methodologies such as microwave-assisted synthesis and condensation reactions. These methods offer rapid and efficient routes for preparing nitrogen and sulfur-containing heterocycles, which are pivotal in pharmaceutical research and development (Mistry & Desai, 2006), (Ram C.Merugu, D.Ramesh & B.Sreenivasulu, 2010).
Characterization and Properties
Studies also focus on the characterization and properties of synthesized compounds. Techniques like nuclear magnetic resonance spectroscopy, single-crystal X-ray, and elemental analysis are employed to confirm the structure of newly synthesized heterocycles, ensuring their suitability for further applications (Abdel-Wahab, Farahat, Kariuki & El‐Hiti, 2023), (Şahin, Septioğlu, Calis & Işık, 2014).
Biological and Pharmacological Applications
Antimicrobial and Antifungal Activities
Numerous studies have been conducted to evaluate the antimicrobial and antifungal properties of synthesized compounds. These studies reveal significant potential in treating various bacterial and fungal infections, highlighting the importance of these compounds in medical and pharmaceutical applications (Wanjari, 2020), (Ruan et al., 2011).
Antioxidant Properties
The antioxidant activity of certain derivatives has been explored, emphasizing the role of electron-withdrawing and electron-donating groups in enhancing this activity. This research is crucial for developing compounds that can mitigate oxidative stress, a factor in various chronic diseases (Thanuja et al., 2022).
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-9(10)11(15)7-13-5-8(14)6-13/h1-4,8,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZURPIBXDJBSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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